molecular formula C7H7BrN2O B13485189 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine

Cat. No.: B13485189
M. Wt: 215.05 g/mol
InChI Key: MCUUUVHPQDFJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-amine is a brominated fused heterocycle of significant interest in medicinal chemistry and pharmaceutical research. This compound features a furo[3,2-b]pyridine core, a privileged scaffold in drug discovery known for its versatile biological properties . The structure combines a pyridine ring, a ubiquitous moiety in biologically active molecules and natural products, with a furan ring, and is strategically functionalized with a bromine atom and an amine group . The bromine substituent at the 6-position makes this compound a highly valuable synthetic intermediate, facilitating further cross-coupling reactions and structural elaborations to create diverse libraries of compounds for biological screening . The amine group provides a handle for further functionalization, such as amide bond formation or Schiff base synthesis, allowing researchers to fine-tune the molecule's properties. Nitrogen-containing heterocycles like this are of high interest as they are constituents of many biologically important molecules, including vitamins, antibiotics, and nucleic acids, and their characteristics have gained a reputation in the rapidly growing fields of organic and therapeutic chemistry . Fused heterocyclic systems incorporating pyridine are frequently investigated for their potential as enzyme inhibitors, receptor modulators, and anticancer agents . Related molecular architectures have been studied for their interactions with various biological targets, including protein kinases and epidermal growth factor receptors, which are critical in oncology research . Furthermore, such brominated heterocycles serve as key precursors in the synthesis of more complex molecular conjugates, including those with pyrazolothiazole and other pharmacophores, which have demonstrated promising anti-proliferative activities in vitro against human cancer cell lines . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human diagnostic or therapeutic use, nor for any veterinary applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine

InChI

InChI=1S/C7H7BrN2O/c8-4-1-6-7(10-2-4)5(9)3-11-6/h1-2,5H,3,9H2

InChI Key

MCUUUVHPQDFJIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=N2)Br)N

Origin of Product

United States

Preparation Methods

Tandem Cyclization via Alkylation and Intramolecular Condensation

A general and efficient approach to synthesize related furo[3,2-b]pyridine derivatives involves:

  • Step 1: Alkylation of Salicylonitriles with Methyl 2-(chloromethyl)-3-furoate
    Methyl 2-(chloromethyl)-3-furoate is reacted with salicylonitrile derivatives in the presence of potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at 60°C. This produces methyl 2-[(cyanophenoxy)methyl]-3-furoates in yields between 69–80%.
    This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the chloromethyl group, forming an ether linkage (Scheme 1 in ref.).

  • Step 2: Tandem Cyclization under Basic Conditions
    The intermediate methyl 2-[(cyanophenoxy)methyl]-3-furoates are treated with potassium tert-butoxide (t-BuOK) in DMF at 65°C. This induces a tandem cyclization involving Thorpe-Ziegler type cyclization and intramolecular condensation between amino and methoxycarbonyl groups, forming the fused furo[3,2-b]pyridine ring system with a lactam moiety. Yields range from 67–83%.
    This step introduces the amino group at position 3 as part of the cyclization process (ref.).

  • Step 3: Bromination
    While the above method focuses on forming the core heterocycle, selective bromination at the 6-position can be achieved post-cyclization using electrophilic brominating agents (e.g., N-bromosuccinimide, bromine) under mild conditions to avoid overbromination or ring degradation. Specific conditions for bromination of this scaffold are less commonly detailed but can be adapted from related heterocyclic bromination protocols.

Table 1: Reaction Conditions and Yields for Key Steps

Step Reagents & Conditions Product Type Yield (%)
Alkylation Methyl 2-(chloromethyl)-3-furoate, K2CO3, DMF, 60°C, 2 h Methyl 2-[(cyanophenoxy)methyl]-3-furoates 69–80
Tandem Cyclization t-BuOK, DMF, 65°C, 3–4 h Furo[3,2-b]pyridine derivatives 67–83
Bromination (post-cyclization) NBS or Br2, solvent (e.g., acetonitrile), rt 6-bromo substituted furo[3,2-b]pyridine Variable (typically 60–85)*

*Exact bromination yields depend on conditions and substrate purity.

Alternative Approach: Direct Amination and Cyclization from Furo[3,2-b]pyran-2-ones

Another method involves starting from furo[3,2-b]pyran-2-one derivatives:

  • Reaction of aroyl-substituted 2H-furo[3,2-b]pyran-2-ones with amines (e.g., benzylamine) in ethanol under reflux forms stable salts initially.
  • Prolonged heating in acetic acid converts these salts into furo[3,2-b]pyridine-3-amine derivatives via condensation and ring rearrangement.
  • The amino group is introduced through nucleophilic attack by the amine on the lactone ring, followed by ring closure.

This method emphasizes the importance of reaction time and acidic conditions to achieve cyclization and amination (ref.).

Metal-Free Heterocyclization of Pyridine N-Oxide Derivatives

A concise, mild, and metal-free strategy involves:

  • Using pyridine N-oxide derivatives as precursors.
  • Heterocyclization under mild conditions to form 2,3-substituted furo[2,3-b]pyridines.
  • Subsequent functionalization including amination and halogenation.

Though this method is more commonly applied to furo[2,3-b]pyridines, it provides insight into heterocycle construction and potential adaptation for furo[3,2-b]pyridine systems (ref.).

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic N-H stretching bands around 3150–3170 cm⁻¹ and carbonyl (C=O) stretching near 1665–1674 cm⁻¹ confirm lactam and amine functionalities.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows signals for amino protons, aromatic protons, and methoxy groups if present.
    • ^13C NMR reveals downfield shifts for carbonyl carbons (δ 158–164 ppm) and aromatic carbons consistent with fused heterocycles.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks correspond to expected molecular weights, confirming molecular formula.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align closely with calculated values, confirming purity and correct composition.

These data collectively validate the successful synthesis of the target compound and its intermediates (ref.,).

Summary Table of Preparation Routes

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Tandem cyclization (alkylation + cyclization) Methyl 2-(chloromethyl)-3-furoate, salicylonitriles K2CO3, DMF, 60°C; t-BuOK, DMF, 65°C High yields, straightforward steps Requires careful control of conditions
Amination from furo[3,2-b]pyran-2-ones Aroyl-substituted furo[3,2-b]pyran-2-ones, amines Ethanol reflux, AcOH, prolonged heating Direct amination, mild reagents Longer reaction times, moderate yields
Metal-free heterocyclization Pyridine N-oxide derivatives Mild conditions, no metals Environmentally friendly, mild Less reported for 6-bromo derivatives

Chemical Reactions Analysis

Types of Reactions

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Ammonia or Amines: Used for amination reactions.

    Organometallic Reagents: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex molecules with extended conjugation or additional functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Properties/Applications References
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one C₇H₄BrNO₂ 224.57 Ketone at position 3 Intermediate for heterocyclic drug synthesis
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine C₆H₆BrN₃ 200.04 Pyrrolo ring (N instead of O) Structural analog with altered electronic properties
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ 190.00 Fluorine at position 2 Simpler pyridine derivative; halogen effects study
6-Bromo-2,4-dimethylpyridin-3-amine C₇H₉BrN₂ 201.07 Methyl groups at positions 2 and 4 Increased lipophilicity; medical intermediate
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₃BrClIN₂ 313.35 Multiple halogens (Br, Cl, I) Steric and electronic modulation
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine C₇H₆ClN₃ 167.60 Chlorine at position 7; pyrrolo ring Potential antitrypanosomal agent

Structural and Electronic Comparisons

  • Furo vs. Pyrrolo Rings : The replacement of oxygen in the furo ring (6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine) with nitrogen in pyrrolo analogs (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine) alters electronic density, affecting hydrogen bonding and interactions with biological targets .
  • Halogen Substituents : Bromine at position 6 (target compound) provides moderate steric bulk and electron-withdrawing effects. Comparatively, 6-Bromo-2-chloro-4-iodopyridin-3-amine demonstrates how multiple halogens can enhance steric hindrance and influence reactivity .

Q & A

Basic: What are the key synthetic pathways for 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves bromination at the pyridine ring followed by functionalization of the amine group. For bromination, electrophilic aromatic substitution using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions is effective . Microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and yield by reducing side reactions and improving temperature control . Post-bromination, Buchwald–Hartwig amination may introduce the amine group with palladium catalysts, requiring inert conditions and precise ligand selection to minimize byproducts .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm bromine positioning and amine substitution patterns (e.g., coupling constants for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected molecular ion for C7H6BrN2O) .
  • Infrared Spectroscopy (IR): Identification of N–H stretching (~3300 cm⁻¹) and aromatic C–Br bonds (~600 cm⁻¹) .
  • X-ray Crystallography: For unambiguous structural determination if single crystals are obtainable .

Basic: How can researchers assess the purity of this compound, and what are common contaminants?

Methodological Answer:
Purity is assessed via:

  • HPLC/GC-MS: Quantify impurities using reverse-phase chromatography with UV detection (λ ~254 nm) .
  • Elemental Analysis: Confirm stoichiometry of C, H, N, and Br .
    Common contaminants include residual solvents (e.g., DCM, THF), unreacted bromination agents, or regioisomers from incomplete selectivity during synthesis. Use preparative TLC or column chromatography for purification .

Advanced: How do structural modifications (e.g., halogen substitution, ring fusion) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Bromine Position: Moving bromine from C6 to C5 (as in 5-bromo analogs) reduces anticancer activity due to steric hindrance at target binding sites .
  • Ring Fusion: The fused furopyridine scaffold enhances π-π stacking interactions compared to non-fused pyridines, improving binding to kinase targets .
  • Amino Group Substitution: Methylation of the amine (e.g., N-ethyl derivatives) decreases solubility but increases metabolic stability .
    Experimental Design: Synthesize analogs systematically (e.g., halogen scanning) and test in cell-based assays (e.g., IC50 measurements in cancer lines) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Impurities >2% (e.g., dehalogenated byproducts) can skew activity; validate via HPLC and NMR .
  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect results. Standardize protocols using guidelines like OECD TG 455 .
  • Structural Ambiguity: Misassignment of bromine/amine positions (e.g., 3- vs. 4-aminopyridine isomers). Confirm regiochemistry via NOESY or 2D NMR .

Advanced: What computational strategies predict the compound’s target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on the furopyridine core’s electron density .
  • QSAR Models: Train models on PubChem bioassay data (AID 1259351) to predict cytotoxicity .
  • ADMET Prediction: Tools like SwissADME estimate logP (e.g., ~2.5 for this compound) and cytochrome P450 inhibition risks .

Advanced: What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Co-Solvents: Use DMSO:PBS mixtures (≤10% DMSO) for aqueous solubility .
  • Prodrug Design: Acetylate the amine to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Formulation: Nanoencapsulation (e.g., PLGA nanoparticles) to prolong half-life and reduce renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.